molecular formula C9H8BrNO B1589181 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one CAS No. 158205-19-7

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Cat. No. B1589181
M. Wt: 226.07 g/mol
InChI Key: CCOFLYKTUCBGSG-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.07 . It is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .


Molecular Structure Analysis

The linear formula of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one is C9H8BrNO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one is a solid or liquid at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Synthesis and Chemical Reactions

The exploration of amino acid-derived heterocycles showcases the versatility of similar compounds in creating novel peptidomimetic scaffolds and heterocyclic structures. Bicyclization of peptide acetals into bridged and fused ring structures emphasizes the role of such compounds in synthesizing complex organic frameworks, potentially applicable to 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one derivatives (Todd, Ndubaku, & Bartlett, 2002).

Biological Interactions and Inhibitors

Studies on bromoacetophenone derivatives and their interaction with enzymes such as human liver aldehyde dehydrogenase highlight the potential for structurally similar compounds to act as affinity reagents or inhibitors, suggesting a pathway for research into enzyme inhibition or modification by 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (Abriola et al., 1987).

Advanced Materials and Sensor Development

The development of fluorescent sensors for metal ions using compounds structurally related to 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one indicates the potential for such molecules to be utilized in designing highly sensitive and selective sensors. This is evident in the synthesis of sensors that exhibit "OFF-ON" modes in the presence of specific ions, showing the application of these compounds in environmental monitoring and biological imaging (Yadav & Singh, 2018).

Drug Discovery and Pharmacology

Research on indirubins, with a focus on neuroprotective and neurotoxicological effects, provides insight into the therapeutic potentials of structurally related compounds. Such studies reveal the complexities of drug action in the brain and suggest pathways for the use of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one in neuropharmacology, either as a therapeutic agent or as a tool for studying neurodegenerative diseases (Magiatis et al., 2010).

Enzyme Modification and Catalysis

The application of specific compounds in enzyme immobilization and modification, such as glutaraldehyde's use in cross-linking enzymes for biocatalyst design, suggests a potential research avenue for 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one in creating or modifying biocatalysts. This could involve its incorporation into enzyme structures to alter functionality or stability, highlighting its utility in biotechnological applications (Barbosa et al., 2014).

Safety And Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-amino-6-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOFLYKTUCBGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439277
Record name 5-amino-6-bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

CAS RN

158205-19-7
Record name 5-amino-6-bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-acetylamino-6-bromo-1-indanone (36.0 g, 0.13 mol) and 6M aqueous hydrochloric acid (800 mL) was refluxed for 1 h. The homogenous solution was then cooled to 0° C. and adjusted to pH 8 with 10M aqueous NaOH (−480 mL). The precipitate formed was collected, washed with water and dried under vacuum to afford 30.0 g (quantitative) of the title compound as a light brown powder. 1H NMR (acetone-d6): δ7.65 (1H, s), 6.90 (1H, s), 5.80 (2H, br s), 2.95 (2H, t), 2.50 (2H, t).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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